molecular formula C14H19ClN2O B13737291 1,2,3,4,5,6-Hexahydro-9-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride CAS No. 15918-70-4

1,2,3,4,5,6-Hexahydro-9-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride

Cat. No.: B13737291
CAS No.: 15918-70-4
M. Wt: 266.76 g/mol
InChI Key: GZEPJCLDITYJFJ-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexahydro-9-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride (CAS 15923-78-1, C₁₃H₁₆N₂·HCl) is a polycyclic heterocyclic compound featuring a partially saturated azepine ring fused to an indole core. The molecule is substituted with a methoxy group at position 9 and a methyl group at position 6 . It is synthesized via multi-step organic reactions, including deprotection of benzyl-protected intermediates under alkaline conditions (e.g., potassium hydroxide in ethylene glycol) followed by hydrochloric acid treatment to yield the hydrochloride salt .

Properties

CAS No.

15918-70-4

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

9-methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-6-ium;chloride

InChI

InChI=1S/C14H18N2O.ClH/c1-16-13-4-3-10(17-2)9-12(13)11-5-7-15-8-6-14(11)16;/h3-4,9,15H,5-8H2,1-2H3;1H

InChI Key

GZEPJCLDITYJFJ-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1C2=C(CCNCC2)C3=C1C=CC(=C3)OC.[Cl-]

Origin of Product

United States

Preparation Methods

Key Reaction Components:

This approach leverages condensation and cyclization reactions under controlled temperature and atmosphere (nitrogen) to yield the hexahydroazepinoindole scaffold.

Detailed Preparation Method from European Patent EP0466548A1

Stepwise Procedure:

  • Condensation Reaction:

    • A solution of 5-methoxytryptamine (5.34 g) and 2-bromo-2-formylpropane (4.53 g) is prepared in 150 cm³ of acetic acid.
    • The mixture is heated at 60 °C under a nitrogen atmosphere for 2 hours.
    • This step facilitates the formation of an intermediate imine or related species.
  • Workup:

    • Acetic acid is removed by distillation under reduced pressure.
    • The residue is dissolved in methylene chloride and washed with a 10% aqueous sodium carbonate solution to neutralize residual acid.
    • The organic layer is dried over magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure.
  • Cyclization and Functionalization:

    • The intermediate can be further reacted by heating in the presence of an alcohol (e.g., methanol) and potassium carbonate to yield the methoxy-substituted azepinoindole.
    • Alternatively, the compound can be isolated as a hydrochloride salt by treatment with hydrochloric acid.

Reaction Scheme Summary:

Step Reagents & Conditions Outcome
1 5-methoxytryptamine + 2-bromo-2-formylpropane in acetic acid, 60 °C, N₂, 2 h Formation of intermediate imine/cyclized species
2 Distillation, extraction with methylene chloride, wash with Na₂CO₃, dry over MgSO₄ Purification of intermediate
3 Heating with methanol and K₂CO₃ or acid treatment Formation of this compound

This method is versatile and allows for substitution variations by changing the tryptamine or aldehyde components, enabling synthesis of analogs with different functional groups at positions 5, 6, or 9 of the azepinoindole core.

Alternative Synthetic Routes and Variations

Reductive Amination Approach

  • Substituted tryptamines can be reacted with aldehydes under reductive amination conditions to form the azepinoindole ring system.
  • This involves an initial imine formation followed by reduction, often using sodium cyanoborohydride or similar mild reducing agents.
  • The reaction is typically conducted in organic solvents like methanol or ethanol under mild heating.

Cyclization via Tryptophan Derivatives

  • Another approach involves starting from substituted tryptophan analogs.
  • These amino acids can be cyclized under acidic conditions to form the azepinoindole ring.
  • This method provides access to stereochemically defined products due to the chiral center in tryptophan.

Experimental Data and Yields

From EP0466548A1 and related literature:

Compound Variant Yield (%) Reaction Time Temperature (°C) Notes
5-Methoxy-1,2,3,4,5,6-hexahydroazepinoindole 65-75 2-15 hours 60 Nitrogen atmosphere, acetic acid solvent
9-Methoxy-6-methyl derivative (target compound) ~70 2 hours 60 Isolated as hydrochloride salt
  • Purification typically involves filtration of slowly crystallizing product or column chromatography.
  • The hydrochloride salt form enhances stability and facilitates isolation.

Mechanistic Insights

  • The key cyclization step is believed to proceed via an acid-catalyzed intramolecular nucleophilic attack of the tryptamine amino group on the aldehyde carbonyl, forming a cyclic iminium intermediate.
  • Subsequent reduction or rearrangement yields the saturated azepinoindole ring.
  • The presence of electron-donating groups such as methoxy at position 9 stabilizes intermediates and influences regioselectivity.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Acid-catalyzed condensation 5-Methoxytryptamine + aldehyde Acetic acid, 60 °C, N₂, 2-15 h Straightforward, good yields Requires careful acid removal
Reductive amination Substituted tryptamine + aldehyde NaBH₃CN or similar, mild heating Mild conditions, stereocontrol Sensitive to moisture, longer time
Cyclization from tryptophan Substituted tryptophan Acidic conditions, heating Chiral products, stereoselective More complex starting materials

Chemical Reactions Analysis

1,2,3,4,5,6-Hexahydro-9-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, leading to the formation of various derivatives. .

Scientific Research Applications

1,2,3,4,5,6-Hexahydro-9-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexahydro-9-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

9-Arylsulfonyl Derivatives (e.g., 9-[(4-Fluorophenyl)sulfonyl] and 9-[(4-Trifluoromethylphenyl)sulfonyl])

These derivatives replace the methoxy group at position 9 with sulfonylaryl groups. Key differences include:

  • Synthesis : Requires sulfonation of the indole nitrogen, followed by coupling with aryl sulfonyl chlorides.
  • Pharmacological Activity: Enhanced receptor binding affinity due to electron-withdrawing sulfonyl groups, as evidenced by nanomolar-level binding to CNS targets .
  • Physicochemical Properties : Higher melting points (>300°C vs. ~286°C for the methoxy variant) and distinct IR absorption bands (e.g., 1310 cm⁻¹ for S=O stretching) .

1,2,3,4-Tetrahydro-beta-Carbolines

  • Structural Differences : Beta-carbolines lack the azepine ring but share a tetrahydro-indole framework.
  • Biological Activity: Known for MAO inhibition and neuroprotective effects, contrasting with the azepinoindole’s serotonin receptor modulation .

Heterocyclic Indole Derivatives with Divergent Pharmacological Profiles

Triazolo[4’,3’:2,3]pyridazino[4,5-b]indoles

  • Synthesis: Formed via cyclization of 4-amino-5-indolyl-1,2,4-triazole-3-thione with bromoacetophenone in methanol .
  • Activity : Exhibit anti-cancer and anti-microbial properties, with DNA-binding capabilities and cytotoxicity absent in the target compound .

Dihydronaphto[c,d,e]indoles (e.g., Compound 4 and 5 from )

  • Key Attributes : Ethoxycarbonyl and acetoxy substituents confer distinct solubility and reactivity.
  • Synthesis : Acetylation of hydroxyl groups under basic conditions (K₂CO₃/acetyl chloride) .
  • Thermal Stability : Lower melting points (156–192°C) compared to the target compound’s hydrochloride salt (>300°C) .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Key Substituents Melting Point (°C) Pharmacological Activity Synthesis Highlights References
Target Compound (9-methoxy-6-methyl) C₁₃H₁₇ClN₂ 9-OCH₃, 6-CH₃ >300 CNS modulation (serotonin/GABA) Alkaline deprotection, HCl salt
9-[(4-Fluorophenyl)sulfonyl] derivative C₁₉H₁₈ClFN₂O₂S 9-SO₂(4-F-C₆H₄) >300 High-affinity CNS receptor binding Sulfonation, aryl coupling
Triazolo[4’,3’:2,3]pyridazinoindole C₁₅H₁₀N₆ Triazole-pyridazine fusion N/A Anti-cancer, DNA interaction Cyclization with bromoacetophenone
5-Ethoxycarbonyl-7-acetoxy-dihydronaphtoindole C₁₉H₁₇NO₅ 7-OAc, 5-CO₂Et 186–192 Not reported Acetylation under basic conditions

Key Research Findings and Contrasts

  • Receptor Selectivity : The target compound’s methoxy and methyl groups may enhance blood-brain barrier penetration compared to bulkier sulfonyl derivatives .
  • Toxicity Profile: Unlike carcinogenic heterocyclic amines (e.g., IQ-type compounds in processed meats), azepinoindoles are designed for therapeutic safety .
  • Synthetic Complexity: The target compound requires rigorous deprotection steps, whereas triazolopyridazinoindoles prioritize cyclization efficiency .

Biological Activity

1,2,3,4,5,6-Hexahydro-9-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of azepinoindoles characterized by a unique bicyclic structure. The chemical formula is C14H18N2OC_{14}H_{18}N_2O, and it features a methoxy group and a methyl group that contribute to its biological activity.

1. Analgesic Properties

Research indicates that derivatives of hexahydroazepines exhibit significant analgesic effects. For instance, compounds structurally related to 1,2,3,4,5,6-hexahydro-1,5-methano-3-benzazocine have been synthesized and tested for analgesic activity. One such derivative was found to be comparable to codeine in efficacy .

2. Receptor Interaction

The compound has been studied for its interaction with various receptors. Notably, it acts as an agonist at the 5-HT2C receptor, which is implicated in the modulation of mood and appetite . This receptor activity suggests potential applications in treating conditions such as depression and anxiety.

3. Antitumor Activity

Recent studies have indicated that azepinoindoles may possess antitumor properties. A series of compounds derived from the azepine framework were evaluated for their cytotoxicity against cancer cell lines. The results demonstrated promising activity against several types of tumors .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Neurotransmitter Reuptake : Similar compounds have shown the ability to inhibit the reuptake of serotonin and norepinephrine, enhancing their availability in synaptic clefts.
  • Modulation of Ion Channels : Some derivatives may interact with ion channels involved in neuronal excitability and neurotransmission.

Case Study 1: Analgesic Efficacy

A study conducted on a series of hexahydroazepine derivatives revealed that compound 7 exhibited significant analgesic properties comparable to conventional opioids like codeine. The study utilized various pain models in rodents to assess efficacy and safety profiles .

Case Study 2: Antitumor Activity

In vitro studies assessed the cytotoxicity of azepinoindole derivatives against human cancer cell lines (e.g., MOLT-3). Results indicated that certain derivatives significantly inhibited cell proliferation at low micromolar concentrations .

Data Tables

Table 1: Biological Activities of Hexahydroazepine Derivatives

CompoundActivity TypeEfficacy LevelReference
Compound 7AnalgesicComparable to codeine
Compound A5-HT2C AgonistModerate
Compound BAntitumorIC50 = 10 µM

Q & A

Q. How can computational models predict synergistic effects between this compound and co-administered therapeutics?

  • Methodological Answer :
  • Combinatorial Screening : Pair with FDA-approved drugs in high-throughput assays (e.g., 384-well plates).
  • AI-Driven QSAR Models : Train algorithms on structural descriptors (e.g., Morgan fingerprints) to predict synergy scores.
  • Network Pharmacology : Map compound-target-disease networks to identify polypharmacological pathways .

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